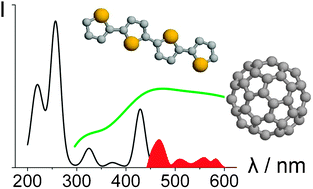Theory and simulation of organic solar cell model compounds: from atoms to excitons
Physical Chemistry Chemical Physics Pub Date: 2011-08-08 DOI: 10.1039/C1CP21598A
Abstract
We approach the electronic properties of a simple model of organic solar cells, a binary mixture of αα′-oligothiophenes and buckminsterfullerene, from a theoretical and numerical perspective. Close-packed model geometries are generated using a Monte Carlo method, the electronic structure is described by a reparametrized semiempirical Pariser–Parr–Pople Hamiltonian. All electronic properties, such as


Recommended Literature
- [1] Mechanism of reaction of alkyl radicals with (NiIIL)2+ complexes in aqueous solutions
- [2] In situ incorporation of a S, N doped carbon/sulfur composite for lithium sulfur batteries
- [3] A systematic study on molecular planarity and D–A conformation in thiazolothiazole- and thienylenevinylene-based copolymers for organic field-effect transistors†
- [4] A double sandwich silver(I) polymer with 1,1′-bis(diethyldithiocarbamate)-ferrocene
- [5] The identity of neoxanthin and foliaxanthin
- [6] Bovine plasma hydrolysates’ iron chelating capacity and its potentiating effect on ferritin synthesis in Caco-2 cells
- [7] A novel molecular descriptor for highly efficient (ϕTADF > 90%) transition metal TADF Au(iii) complexes†
- [8] Back cover
- [9] YAG phosphor with spatially separated luminescence centers†
- [10] Reducing toxic reactive carbonyl species in e-cigarette emissions: testing a harm-reduction strategy based on dicarbonyl trapping










